molecular formula C13H18F2N2 B5680899 1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane

1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane

Cat. No. B5680899
M. Wt: 240.29 g/mol
InChI Key: VVFYYWSQLMCQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is commonly used in scientific research for its potential therapeutic properties. The compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This results in an increase in the inhibitory effect of GABA, leading to its anti-anxiety and anti-depressant effects.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It also decreases the levels of corticosterone, a hormone that is released in response to stress. Additionally, it has been found to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation.

Advantages and Limitations for Lab Experiments

1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It has high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, it has low toxicity and is well-tolerated in animal models. However, one limitation is that it has poor water solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic properties in humans, particularly in the treatment of anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various neurotransmitter systems.

Synthesis Methods

1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane is synthesized using various methods. One of the commonly used methods is the reaction of 2,4-difluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-(2,4-difluorobenzyl)-4-methyl-1,4-diazepane has been studied extensively for its potential therapeutic properties. It has been shown to have anti-anxiety and anti-depressant effects in animal models. The compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFYYWSQLMCQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5265599

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